Furan-2-carbothioamide
Overview
Description
Furan-2-carbothioamide is an organic compound with the molecular formula C5H5NOS. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
Furan-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Safety and Hazards
Furan-2-carbothioamide is classified as a hazard under the GHS07 category . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Future Directions
While specific future directions for Furan-2-carbothioamide were not found, furan carboxamides have been studied for their potential in various applications. For instance, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide has been studied as an inhibitor for acid corrosion of mild steel . Another study suggests that furan carboxamides could be promising structures in the development of more potent pharmaceutical agents .
Mechanism of Action
Target of Action
Furan-2-carbothioamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan derivatives have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Biochemical Analysis
Biochemical Properties
Furan derivatives are known for their reactivity, making them valuable in various biochemical reactions
Cellular Effects
The cellular effects of Furan-2-carbothioamide are not well-documented. Furan derivatives have been found to have various effects on cells. For example, some furan derivatives have been found to inhibit the main protease of SARS-CoV-2 , and others have been associated with inflammation and chronic obstructive pulmonary disease .
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that the inhibition efficiency of a related compound, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide, improved with an increase in concentration and decreased with a rise in temperature .
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2-carbothioamide can be synthesized through the reaction of furan with carbon disulfide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbothioamide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Comparison with Similar Compounds
Furan-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.
Thiazole derivatives: Compounds containing both furan and thiazole rings, exhibiting different chemical properties and biological activities.
Uniqueness: Furan-2-carbothioamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
furan-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380388 | |
Record name | furan-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17572-09-7 | |
Record name | furan-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furan-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Furan-2-carbothioamide and its derivatives?
A1: Research indicates that this compound derivatives exhibit activity as potassium channel openers (KCOs) []. Specifically, they demonstrate an affinity for the sulfonylurea receptors (SUR), particularly SUR2B, which are involved in regulating potassium channel activity.
Q2: How does the structure of this compound influence its activity as a KCO?
A2: Studies exploring structure-activity relationships (SAR) have revealed that modifications to the this compound scaffold impact its affinity for SUR subtypes []. For instance, introducing bulky alkyl substituents (like tert-butyl) to the thioamide group enhances the affinity towards SUR2B. Conversely, adding a hydroxyl group at the 3-position of the furan ring diminishes the overall affinity. These findings suggest that specific structural features play a crucial role in determining the compound's interaction with potassium channels.
Q3: Are there any other heterocyclic compounds with similar biological activity to this compound?
A3: Yes, research has explored other benzannulated five-membered heterocycles, such as benzothiophene and benzothiazole, as potential KCOs []. While derivatives of these compounds were synthesized and tested, they generally exhibited lower affinity compared to the this compound derivatives. This highlights the unique properties of the furan ring system in this specific biological context.
Q4: Has the dipole moment of this compound been studied, and what insights does it offer?
A4: Yes, the dipole moment of this compound has been measured in benzene solution []. This data, along with measurements from related compounds like thiophen-2-carbothioamide and pyridine-carbothioamides, has been analyzed to understand the conformational preferences of these molecules in solution. This information can be valuable for understanding their interactions with biological targets.
Q5: Are there any known chemical transformations involving this compound?
A5: Interestingly, 1,2,3-thiadiazoles can undergo a ring transformation to yield Furan-2-carbothioamides [, ]. This synthetic route provides an alternative pathway for obtaining these compounds and could potentially be explored further for developing new derivatives.
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